Deacetyl-N,O-didemethyldiltiazem

Description

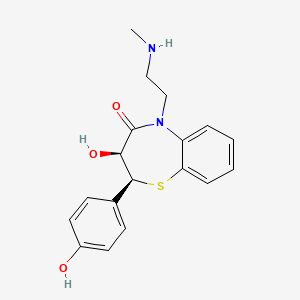

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12/h2-9,16-17,19,21-22H,10-11H2,1H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRZZXJIQHVVGS-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86408-42-6 | |

| Record name | Deacetyl-N,O-didemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL-N,O-DIDEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JQ1D3G54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Pathways for Deacetyl-N,O-didemethyldiltiazem

The synthesis of this compound has been reported as part of a broader effort to characterize the major metabolites of diltiazem (B1670644). nih.gov While specific details of a multi-step synthesis are not fully available in current literature, the general metabolic pathway provides a blueprint for potential synthetic routes. This involves a sequence of deacetylation, N-demethylation, and O-demethylation reactions.

The synthesis of diltiazem and its analogs often starts from precursors like 4-methoxybenzaldehyde (B44291) and involves key reactions such as the Darzens condensation to form a glycidic ester. chemicalbook.com For this compound, a plausible synthetic approach would likely involve a multi-step process starting from a protected benzothiazepinone core.

A potential, though not explicitly detailed, pathway could involve:

Starting Material: A key precursor would likely be a derivative of (2S,3S)-cis-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This core structure would already have the deacetylated and O-demethylated features of the target molecule.

N-Alkylation: The introduction of the N-methylaminoethyl side chain could be achieved through N-alkylation of the benzothiazepinone nitrogen. A strategy similar to the synthesis of N,N-didesmethyldiltiazem could be employed, which utilizes a protected aminoethyl bromide followed by deprotection. researchgate.net

Protecting Group Strategy: The phenolic hydroxyl group and the secondary amine would likely require protection during the synthesis to ensure selective reactions.

The reaction mechanisms would involve nucleophilic substitution for the N-alkylation step and standard deprotection reactions tailored to the specific protecting groups used.

Solvent and Temperature Screening: Evaluating a range of solvents and reaction temperatures to improve reaction rates and minimize side products.

Base Selection: For the N-alkylation step, the choice of base (e.g., potassium carbonate) is critical to ensure efficient deprotonation without causing unwanted side reactions. researchgate.net

Purification Techniques: The use of chromatographic techniques, such as column chromatography, would be essential for isolating the final product in high purity. southern.edu

Preparation of Isotope-Labeled Analogs for Research Applications

Isotope-labeled compounds are indispensable in modern biomedical research, particularly for quantitative analysis and for elucidating metabolic pathways.

The synthesis of deuterated this compound has not been specifically described in the available literature. However, general strategies for deuterium (B1214612) labeling can be applied.

Use of Deuterated Precursors: A common method involves incorporating deuterium-labeled building blocks into the synthesis. For instance, a deuterated version of the N-methylaminoethyl side chain could be synthesized and then attached to the benzothiazepinone core.

Hydrogen-Deuterium Exchange: It is sometimes possible to exchange specific protons in a molecule with deuterium from a deuterated solvent, often catalyzed by an acid or base. The feasibility of this approach would depend on the acidity of the various protons in the this compound molecule.

Isotope-labeled this compound would serve as an ideal internal standard for quantitative analysis of the metabolite in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). ajptr.comresearchgate.netnih.govnih.govnih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. acanthusresearch.com

Furthermore, studying the metabolism of a deuterated version of diltiazem or its metabolites can provide valuable insights into the kinetic isotope effect. This can help to identify the rate-limiting steps in the metabolic pathways and to better understand the enzymes involved in the transformation of diltiazem in the body. researchgate.net

Advanced Analytical Characterization and Quantification

High-Resolution Chromatographic Techniques

High-resolution chromatography is the cornerstone for the separation, identification, and quantification of Deacetyl-N,O-didemethyldiltiazem from complex biological matrices and in the presence of the parent drug and other related metabolites. These techniques offer the necessary selectivity and sensitivity to distinguish between structurally similar compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a primary tool for the analysis of diltiazem (B1670644) and its metabolites, including this compound. Its versatility and applicability to a wide range of polar and non-polar compounds make it ideal for this application.

The choice of the stationary phase is a critical parameter in achieving optimal separation of this compound from other related compounds. The selection is dictated by the physicochemical properties of the analyte and the desired resolution.

Several stationary phases have been successfully employed for the separation of diltiazem and its metabolites. These include:

C18 (Octadecylsilyl): This is the most common and versatile reversed-phase packing, offering high hydrophobicity and retention for a broad range of molecules. ACQUITY UPLC BEH C18 columns (100 mm x 2.1 mm, 1.7 µm) have been utilized for the simultaneous determination of diltiazem and its metabolites. rsc.org

C8 (Octylsilyl): This stationary phase is less retentive than C18 and can be advantageous for analyzing more hydrophobic compounds that might be too strongly retained on a C18 column. A Zorbax C8 column (5µ, 4.6 mm×250) has been used for the determination of diltiazem hydrochloride. capes.gov.br

Monolithic RP-18: These columns, characterized by a continuous rod of porous silica (B1680970), offer high efficiency and lower backpressure, allowing for faster analysis times. Monolithic RP-18 columns have demonstrated good selectivity and higher sensitivity compared to conventional packed columns for diltiazem analysis.

Ascentis Express C18: These columns are based on superficially porous particles, which provide high efficiency at lower backpressures, enabling rapid separations. An Ascentis Express C18 column (7.5cm x 4.6mm, 2.7µm) has been used for the assay determination of diltiazem HCl. hmdb.ca

The selection of the appropriate column chemistry is a balance between achieving adequate retention for this compound and ensuring a reasonable analysis time while maintaining sharp, symmetrical peaks.

Table 1: HPLC Column Chemistries for Diltiazem and Metabolite Analysis

| Stationary Phase | Particle/Pore Characteristics | Key Advantages | Reference |

|---|---|---|---|

| C18 (e.g., ACQUITY UPLC BEH) | 1.7 µm particle size | High resolution and efficiency for complex mixtures. | rsc.org |

| C8 (e.g., Zorbax) | 5 µm particle size | Reduced retention for more hydrophobic compounds. | capes.gov.br |

| Monolithic RP-18 | Continuous porous silica rod | High sensitivity and faster analysis times. | |

| Superficially Porous C18 (e.g., Ascentis Express) | 2.7 µm particle size | High efficiency at lower backpressure for rapid separations. | hmdb.ca |

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of this compound and its related compounds on the RP-HPLC column. A typical mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic modifier.

Commonly used mobile phase components include:

Organic Modifiers: Acetonitrile (B52724) is frequently the organic solvent of choice due to its low viscosity and UV transparency. Methanol (B129727) is another option.

Aqueous Phase: This often contains buffers such as acetate (B1210297) or phosphate (B84403) to control the pH and ensure reproducible retention times, especially for ionizable compounds like this compound. Additives like formic acid or triethylamine (B128534) are also used to improve peak shape. rsc.orghmdb.ca

Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution modes can be employed.

Isocratic Elution: A mobile phase of 10 mM ammonium (B1175870) acetate buffer and acetonitrile (25:75, v/v) has been used for the simultaneous quantification of diltiazem and its metabolites. rsc.org Another isocratic method utilized a mixture of buffer and acetonitrile in a 60:40 ratio. capes.gov.br

Gradient Elution: For complex samples containing multiple metabolites with a wide range of polarities, a gradient elution is often necessary. This involves starting with a lower concentration of the organic modifier and gradually increasing it over the course of the analysis to elute more strongly retained compounds.

Optimization of the mobile phase involves adjusting the type and proportion of the organic modifier, the pH of the aqueous phase, and the gradient profile to achieve the best possible separation of this compound from the parent drug and other metabolites.

Table 2: Examples of Mobile Phase Compositions for Diltiazem Metabolite Analysis

| Mobile Phase Composition | Elution Mode | Reference |

|---|---|---|

| Acetonitrile: 0.1% formic acid (85:15 % v/v) | Isocratic | nih.gov |

| 10 mM Ammonium Acetate Buffer : Acetonitrile (25:75, v/v) | Isocratic | rsc.org |

| Acetate buffer : Acetonitrile (650:350 v/v) | Isocratic | nih.gov |

| 0.1% Triethylamine (pH 3.0) : Acetonitrile (65:35 v/v) | Isocratic | hmdb.ca |

The final step in the HPLC analysis is the detection of the eluted compounds. For this compound, which possesses a UV-absorbing chromophore, UV-based detectors are highly effective.

Diode Array Detection (DAD): This is a powerful detection technique that acquires the entire UV-visible spectrum for each point in the chromatogram. This provides several advantages:

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak, ensuring that the peak corresponding to this compound is not co-eluting with any impurities. researchgate.net

Compound Identification: The acquired spectrum can be compared to a library of spectra for confirmation of the compound's identity.

Optimal Wavelength Selection: The detector can monitor multiple wavelengths simultaneously, allowing for the selection of the optimal wavelength for maximum sensitivity for each compound in the mixture. For diltiazem and its metabolites, detection is often carried out around 240 nm. capes.gov.br

Evaporative Light Scattering Detection (ELSD): While UV detection is suitable for this compound, ELSD offers a more universal detection approach that is not dependent on the presence of a chromophore. lcms.cz This can be particularly useful for the analysis of metabolites that may have lost their UV-absorbing properties through metabolic transformation. The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. researchgate.net A key advantage of ELSD is its compatibility with gradient elution, which is often problematic for other universal detectors like refractive index detectors. lcms.czbiopharmaspec.com Although not specifically documented for this compound, the principles of ELSD make it a viable alternative or complementary detection technique, especially in a comprehensive metabolite profiling study where some compounds may lack a UV chromophore. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) offers a high-resolution separation technique that can be applied to the analysis of diltiazem and its metabolites. However, due to the polar nature and low volatility of compounds like this compound, derivatization is a mandatory step to convert them into thermally stable and volatile derivatives suitable for GC analysis. youtube.com

A common derivatization strategy for polar metabolites involves a two-step process:

Methoximation: This step protects aldehyde and ketone groups, preventing the formation of multiple isomers (tautomers) and stabilizing the molecule. mdpi.com

Silylation: This process replaces active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound. mdpi.comanalyticaltoxicology.com Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Following derivatization, the sample is introduced into the GC system, where it is separated on a capillary column, typically a non-polar or medium-polarity column such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is often performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). A highly sensitive gas chromatographic method using electron-capture detection has been reported for the analysis of diltiazem and deacetyldiltiazem (B1669934) after silylation.

While specific GC methods for this compound are not extensively detailed in the literature, the general principles of metabolite analysis by GC-MS strongly suggest that a derivatization approach followed by separation on a suitable capillary column would be the method of choice. A predicted GC-MS spectrum for the related metabolite, deacetyldiltiazem, is available in metabolomics databases, further supporting the feasibility of this technique. hmdb.ca

Thin Layer Chromatography (TLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the initial screening and purity assessment of pharmaceutical compounds and their metabolites. nih.gov It can be used to monitor the progress of synthesis, check the purity of isolated compounds, and as a preliminary step in method development for HPLC.

For the analysis of diltiazem and its metabolites, TLC is typically performed on silica gel plates as the stationary phase. atmiyauni.ac.in The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. A variety of solvent systems can be used, and their composition is optimized to provide different polarities, thereby influencing the migration of the compounds on the plate.

A study on the TLC analysis of diltiazem established suitable separation conditions using a mobile phase of ethanol-benzene-dioxane-ammonia (2:20:16:3). atmiyauni.ac.in Another high-performance TLC (HPTLC) method for diltiazem hydrochloride and its impurity F used a mobile phase of chloroform‒methanol‒formic acid (7.5:1.5:0.2, V/V).

After development, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like this compound, visualization can be achieved by:

UV light: If the compounds absorb UV light (and the TLC plate contains a fluorescent indicator), they will appear as dark spots under a UV lamp.

Staining reagents: Spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. For diltiazem, reagents such as acidified iodoplatinate (B1198879) solution or Dragendorff reagent have been used. atmiyauni.ac.in

The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. While not providing the same level of resolution or quantitative accuracy as HPLC or GC, TLC is an invaluable tool for rapid qualitative analysis and purity checks of this compound. nih.gov

Spectroscopic and Spectrometric Elucidation

The definitive identification of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information regarding the molecule's mass, elemental composition, and the specific arrangement of atoms within its three-dimensional structure. Mass spectrometry is employed for molecular weight determination and fragmentation analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the conclusive structural assignment.

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the compound's molecular mass. researchgate.net

To analyze this compound by mass spectrometry, the compound must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common soft ionization techniques employed for this purpose, particularly when coupled with liquid chromatography (LC-MS). nih.gov

ESI is highly suitable for polar molecules like this compound, which contains amine and hydroxyl functional groups. In positive ionization mode, the basic nitrogen atom of the methylaminoethyl side chain is readily protonated, yielding a prominent protonated molecular ion, [M+H]⁺. nih.gov The predicted m/z for the [M+H]⁺ ion of this compound is approximately 345.127. uni.lu APCI serves as a complementary interface, often better suited for less polar compounds, and can also be used to generate protonated molecular ions. nih.gov These ionization methods are crucial for getting the intact molecule into the gas phase for mass analysis with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elicit structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com In a typical MS/MS experiment for this compound, the [M+H]⁺ ion (m/z ≈ 345.1) is isolated in the first stage of the mass spectrometer. youtube.com This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart at its weakest chemical bonds. youtube.com

The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a characteristic fragmentation spectrum. The fragmentation pattern is predictable based on the compound's structure. Key expected fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the amine nitrogen, a common fragmentation for amines. libretexts.org

Loss of the entire N-(2-(methylamino)ethyl) side chain.

Cleavage of the benzothiazepine (B8601423) ring system. libretexts.org

Neutral loss of small molecules such as water (H₂O) from the hydroxyl group or carbon monoxide (CO). miamioh.edu

By analyzing these specific fragmentation patterns, the different structural components of the molecule can be confirmed, providing a high degree of confidence in its identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the unique elemental composition of a compound. For this compound, HRMS can distinguish its molecular formula, C₁₈H₂₀N₂O₃S, from other potential formulas that have the same nominal mass. nih.gov

The experimentally determined accurate mass is compared against the theoretical exact mass calculated from the masses of the most abundant isotopes of its constituent elements. This confirmation is a critical step in the definitive identification of the compound.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₂O₃S | nih.gov |

| Theoretical Exact Mass | 344.11946 Da | nih.gov |

| Monoisotopic Mass | 344.11946368 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous elucidation of a molecule's structure. youtube.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) by probing their magnetic properties within a strong magnetic field. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies all the unique proton environments within a molecule. pressbooks.pub The spectrum provides four key pieces of information: the number of signals (number of unique proton types), their chemical shift (electronic environment), their integration (the ratio of protons of each type), and their splitting pattern (number of neighboring protons). pressbooks.pub

For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the various protons in the structure. While a published spectrum is not available, the expected signals can be predicted based on the known structure:

Aromatic Protons: Signals for the eight protons on the two benzene (B151609) rings would typically appear in the downfield region (approx. 6.5-8.0 ppm). The substitution patterns would lead to complex splitting patterns (doublets, triplets, or multiplets).

Benzothiazepine Ring Protons: The two protons on the stereocenters of the thiazepine ring (at C2 and C3) would appear as distinct signals, likely doublets, due to coupling with each other. Their specific chemical shift would be influenced by the adjacent hydroxyl, sulfur, and phenyl groups.

Side Chain Protons: The protons of the -CH₂-CH₂- side chain would likely appear as complex multiplets due to coupling with each other and the adjacent nitrogen atoms.

N-Methyl Protons: The three protons of the terminal methyl group attached to the nitrogen would likely appear as a singlet or a doublet in the upfield region of the spectrum.

The precise chemical shifts and coupling constants observed in the ¹H NMR spectrum would allow for the complete assignment of the molecule's constitution and stereochemistry.

Table 2: Predicted ¹H NMR Signals for this compound

| Proton Environment | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| Aromatic Protons (8H) | 6.5 - 8.0 | Doublet, Multiplet |

| C3-H (methine) | ~4.5 - 5.5 | Doublet |

| C2-H (methine) | ~4.0 - 5.0 | Doublet |

| N-CH₂-CH₂-N (4H) | ~2.5 - 4.0 | Multiplet |

| N-CH₃ (3H) | ~2.2 - 2.8 | Singlet / Doublet |

| O-H (hydroxyl) | Variable | Broad Singlet |

| N-H (amine) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the analysis of this compound, ¹³C NMR provides precise information about the chemical environment of each carbon atom, confirming the structural modifications that occur during the metabolism of diltiazem.

The ¹³C NMR spectrum of a related compound, diltiazem, has been studied, and the data can be used to infer the expected shifts for its metabolites. nih.gov The major changes in the ¹³C NMR spectrum of this compound compared to diltiazem would be observed for the carbons associated with the deacetylated and N-demethylated positions. Specifically, the removal of the acetyl group would cause an upfield shift for the carbon of the resulting hydroxyl group and adjacent carbons. Similarly, the removal of the two methyl groups from the nitrogen atom would significantly alter the chemical shifts of the N-alkyl carbons and the adjacent methylene (B1212753) carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110-140 |

| Carbonyl Carbon (in thiazepine ring) | 165-180 |

| Carbons adjacent to sulfur | 30-50 |

| Carbons adjacent to nitrogen | 40-60 |

| Carbons adjacent to oxygen (hydroxyl) | 60-80 |

| Methoxyphenyl Carbon | ~55 |

This table is generated based on general chemical shift ranges and does not represent experimentally determined data for this specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity within a molecule like this compound. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduemerypharma.com For this compound, COSY would reveal correlations between adjacent protons in the thiazepine ring, the ethylamino side chain, and the aromatic rings. This helps in tracing the spin systems and assigning protons to specific fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is a crucial experiment for assigning carbon signals based on the already assigned proton signals. For every protonated carbon in this compound, a cross-peak would be observed in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts.

Table 2: Key HMBC Correlations for Structural Confirmation of this compound

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

| Methoxyphenyl Protons | Aromatic Carbons | Position of the methoxy (B1213986) group on the phenyl ring |

| Thiazepine Ring Protons | Carbonyl Carbon | Connectivity within the thiazepine ring |

| Ethylamino Side Chain Protons | Thiazepine Ring Carbons | Attachment of the side chain to the nitrogen atom |

This table represents expected correlations and is for illustrative purposes.

Chiral Analytical Strategies

Diltiazem possesses two chiral centers, leading to the existence of stereoisomers. As its metabolites, including this compound, also retain these chiral centers, the development of chiral analytical strategies is essential to separate and quantify the individual enantiomers. This is crucial because different enantiomers can exhibit different pharmacological activities and metabolic fates.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for the enantiomeric separation of chiral drugs and their metabolites. nih.govnih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

The success of a chiral HPLC separation heavily depends on the choice of the chiral stationary phase (CSP). For diltiazem and its metabolites, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective. researchgate.neteijppr.com

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate) of cellulose and amylose, are frequently used. researchgate.net These CSPs offer a broad range of enantioselectivity for various compounds, including diltiazem and its metabolite, desacetyldiltiazem. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. eijppr.comnih.gov

Pirkle-type CSPs: These are another class of CSPs that operate on a π-acceptor/π-donor interaction mechanism. eijppr.com While less common for diltiazem analysis, they could potentially be employed.

The development of a suitable CSP involves screening a variety of commercially available columns or synthesizing novel CSPs to achieve optimal separation.

Table 3: Commonly Used Chiral Stationary Phases for Diltiazem and its Metabolites

| Chiral Stationary Phase Type | Specific Example | Principle of Separation | Reference |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, π-π interactions | researchgate.net |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, π-π interactions | researchgate.net |

| Pirkle-type | N/A for this specific compound | π-acceptor/π-donor interactions | eijppr.com |

Once a suitable CSP is selected, the mobile phase composition and other chromatographic parameters must be optimized to achieve baseline separation of the enantiomers.

Mobile Phase Composition: In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The type and concentration of the alcohol modifier can significantly impact the retention times and resolution of the enantiomers. nih.gov For reversed-phase HPLC, mixtures of water or buffer and an organic modifier like acetonitrile or methanol are employed. researchgate.netderpharmachemica.com Additives such as trifluoroacetic acid (TFA) or triethylamine (TEA) can be used to improve peak shape and selectivity, especially for basic or acidic analytes. nih.gov

Flow Rate and Temperature: These parameters also influence the separation. A lower flow rate generally leads to better resolution but longer analysis times. Temperature can affect the kinetics of the interaction between the enantiomers and the CSP, thereby influencing the separation.

A systematic approach, often involving a design of experiments (DoE), is used to find the optimal combination of these factors for the enantioseparation of this compound.

After developing and validating a chiral HPLC method, it can be used to determine the enantiomeric purity and enantiomeric excess (ee) of a sample. heraldopenaccess.us

Enantiomeric Purity: This is a measure of the percentage of one enantiomer in a mixture of both. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Enantiomeric Excess (ee): This is another way to express the purity of a chiral sample and is calculated as:

ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

The accurate determination of enantiomeric excess is critical in pharmaceutical analysis to ensure that a single-enantiomer drug product meets the required specifications. heraldopenaccess.usrsc.org The method must be validated for linearity, accuracy, precision, and limit of quantification to ensure reliable results.

Hyphenated Techniques for Chiral Analysis (e.g., LC-MS/CD)

The analysis of chiral drug metabolites like this compound presents a significant analytical challenge due to the presence of stereoisomers. These enantiomers can exhibit different pharmacological activities and metabolic fates. Consequently, methods that can separate and individually quantify these enantiomers are essential. The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) and circular dichroism (CD) detection offers a powerful platform for comprehensive chiral analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the quantification of drug molecules and their metabolites in complex biological matrices. nih.govjapsonline.com When combined with a chiral stationary phase (CSP) in the HPLC system, LC-MS allows for the separation of enantiomers prior to their detection by the mass spectrometer. rsc.orgrsc.orgbioanalysis-zone.com This approach provides not only retention time data but also mass-to-charge ratio (m/z) information, which aids in the structural confirmation of the analytes.

Circular dichroism (CD) detection provides an additional layer of specificity for chiral analysis. A CD detector measures the differential absorption of left and right-handed circularly polarized light, a property inherent to chiral molecules. jascoinc.comnih.gov This technique is highly specific for chiral compounds and can be used to determine the enantiomeric elution order and confirm the purity of separated enantiomers. nih.gov The combination of LC-MS with CD detection (LC-MS/CD) creates a robust analytical system for the unambiguous identification and quantification of enantiomeric metabolites.

Detailed Research Findings

While specific studies focusing exclusively on the LC-MS/CD analysis of this compound are not extensively documented in the literature, the principles of chiral separation for diltiazem and its other metabolites are well-established and directly applicable. Research on the enantioselective analysis of diltiazem and its primary metabolites, such as N-desmethyldiltiazem and desacetyldiltiazem, provides a framework for developing a method for this compound. nih.govnih.govajptr.comnih.gov

Studies have demonstrated the successful chiral separation of diltiazem and its metabolites using polysaccharide-based chiral stationary phases, such as Chiralpak AD. researchgate.netresearchgate.netgrafiati.com These columns are known for their broad applicability in resolving a wide range of chiral compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as ethanol (B145695) or isopropanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers.

In a hypothetical LC-MS/CD analysis of this compound, a chiral HPLC method would first be developed to separate the enantiomers. The separated enantiomers would then be introduced into the mass spectrometer for detection and quantification. The multiple reaction monitoring (MRM) mode in a tandem mass spectrometer (MS/MS) would be employed for its high selectivity and sensitivity, allowing for the detection of low concentrations of the metabolite in biological samples. nih.govresearchgate.net The CD detector, placed in series with the MS detector, would provide real-time information on the chiroptical properties of the eluting peaks, confirming their enantiomeric nature. jascoinc.com

Illustrative Chromatographic and Mass Spectrometric Data

The following table represents a hypothetical set of parameters and expected results for the chiral analysis of this compound by LC-MS/CD. This data is based on established methodologies for the analysis of diltiazem and its other metabolites.

| Parameter | Value/Description |

| Chromatographic System | |

| HPLC Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Mass Spectrometric Detection | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) |

| Hypothetical values for this compound | |

| Dwell Time | 100 ms |

| Circular Dichroism Detection | |

| Wavelength | 240 nm |

| Bandwidth | 2 nm |

| Response Time | 2 s |

Expected Results from a Hypothetical Analysis

| Analyte | Retention Time (min) | MS/MS Transition (m/z) | CD Signal |

| (+)-Deacetyl-N,O-didemethyldiltiazem | 8.5 | [Calculated m/z + H]+ -> Fragment Ion | Positive |

| (-)-Deacetyl-N,O-didemethyldiltiazem | 10.2 | [Calculated m/z + H]+ -> Fragment Ion | Negative |

In Vitro Metabolic Pathways and Enzymatic Characterization

Biotransformation Processes in Isolated Biological Systems

The transformation of diltiazem (B1670644) into its various metabolites, including Deacetyl-N,O-didemethyldiltiazem, is primarily studied in isolated biological systems like hepatic microsomes. nih.govnih.gov Diltiazem undergoes extensive metabolism through several major pathways: N-demethylation, deacetylation, and O-demethylation. researchgate.net this compound is a secondary metabolite, meaning it is formed from the further metabolism of a primary diltiazem metabolite.

In vitro studies utilizing hepatic microsomes and recombinant enzymes have been crucial in identifying the specific enzymes responsible for the formation of diltiazem metabolites.

Deacetylation: This process is catalyzed by carboxylesterase (Ces) enzymes. researchgate.net Notably, significant species differences exist. Studies have shown that diltiazem deacetylase activity is prominent in rat liver and small intestine microsomes but is not detected in microsomes from humans, monkeys, dogs, or mice. nih.gov Further investigation identified Ces2a as the specific rat enzyme responsible for this reaction. nih.gov Recombinant rat Ces2a expressed in Sf21 cells demonstrated efficient diltiazem deacetylase activity. nih.gov

N-Demethylation: This pathway is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Experiments using human liver microsomes and microsomes from lymphoblastoid cells expressing single CYP enzymes have identified CYP3A4 as the principal enzyme catalyzing the N-demethylation of diltiazem. researchgate.netnih.gov Lesser contributions are made by CYP2C8 and CYP2C9. nih.govnih.gov

The formation of this compound can theoretically occur via two routes:

Deacetylation of diltiazem to form deacetyldiltiazem (B1669934) (M1), followed by N-demethylation.

N-demethylation of diltiazem to form N-monodesmethyldiltiazem (MA), followed by deacetylation.

Besides this compound, several other metabolites of diltiazem have been identified in vitro. The primary and most abundant metabolites are N-monodesmethyldiltiazem (MA) and deacetyldiltiazem (M1). mdpi.comnih.govnih.gov Other identified metabolites include:

N,N-didesmethyl diltiazem nih.gov

O-desmethyl diltiazem nih.gov

Desacetyl diltiazem N-oxide mdpi.com

The characterization of these related metabolites is essential for understanding the complete metabolic profile of diltiazem. The enzyme CYP2D6 has been shown to mediate O-demethylation of diltiazem. nih.govresearchgate.net Interestingly, individuals who are poor metabolizers via CYP2D6 show a markedly higher systemic exposure to deacetyldiltiazem and N-demethyldesacetyl diltiazem (this compound), suggesting that CYP2D6 may be involved in the clearance of these deacetylated metabolites. nih.govdrugbank.com

Enzyme Kinetics and Metabolic Stability in In Vitro Models

Enzyme kinetics studies are fundamental to quantifying the rate of metabolic reactions. These studies typically determine parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govyoutube.comspringernature.com

While extensive kinetic data for every metabolic step is not available, some key parameters have been determined.

The N-demethylation of diltiazem by hepatic microsomes was found to have a Km value of 62 µM. nih.gov

For the deacetylation reaction, recombinant rat Ces2a, the enzyme identified as the rat-specific diltiazem deacetylase, was found to have a Km value similar to that of rat liver microsomes, indicating efficient enzymatic activity. nih.govmedchemexpress.com

Specific Km and Vmax values for the enzymatic reactions leading directly to the formation of this compound are not extensively detailed in the reviewed literature.

In vitro models, such as liver microsomal assays, are used to predict the metabolic stability of a compound by determining its intrinsic clearance (CLint). youtube.com This value can be scaled to estimate in vivo hepatic clearance. youtube.com

Specific data on the in vitro metabolic clearance and half-life of this compound are not prominently available. However, in vivo pharmacokinetic studies in humans have determined the apparent half-lives of its immediate precursors:

N-demethyldiltiazem (MA): 9.4 ± 2.2 hours nih.gov

Deacetyldiltiazem (M1): 10.43 ± 5.38 hours and up to 18 ± 6.2 hours in separate studies. nih.govnih.gov

It is important to note that these are in vivo values and may not directly reflect in vitro metabolic stability due to the influence of distribution and excretion processes.

Potential for In Vitro Enzyme Inhibition and Induction

Diltiazem and its metabolites are known to interact with drug-metabolizing enzymes, leading to potential drug-drug interactions. This is primarily through the mechanism of enzyme inhibition. taylorandfrancis.com

In vitro studies have demonstrated that diltiazem and its N-demethylated metabolites act as inhibitors of CYP3A4, the same enzyme responsible for their formation. nih.govnih.gov The N-demethylated metabolites are significantly more potent inhibitors than the parent compound. nih.gov In contrast, the O-desmethyl metabolite of diltiazem was found to be non-inhibitory. nih.gov The inhibitory potential of the deacetylated metabolites, including this compound, is not as well-characterized in the available literature.

Information regarding the potential for this compound to cause enzyme induction is not available in the reviewed scientific reports.

Table 1: In Vitro Inhibition of CYP3A4 by Diltiazem and its N-demethylated Metabolites Data derived from studies on testosterone (B1683101) 6β-hydroxylation in human liver microsomes. nih.gov

| Compound | Inhibition Parameter | Value (µM) | Potency Relative to Diltiazem |

| Diltiazem (DTZ) | IC₅₀ | 120 | 1x |

| N-desmethyl DTZ | IC₅₀ | 11 | ~11x more potent |

| N,N-didesmethyl DTZ | IC₅₀ | 0.6 | ~200x more potent |

| Diltiazem (DTZ) | Kᵢ (competitive) | ~60 nih.gov | 1x |

| N-desmethyl DTZ | Kᵢ (competitive) | ~2 | ~30x more potent |

| N,N-didesmethyl DTZ | Kᵢ (competitive) | 0.1 | ~600x more potent |

Evaluation of Cytochrome P450 Inhibition Potential

The potential of diltiazem metabolites to inhibit cytochrome P450 enzymes has been a subject of in vitro investigation, revealing significant interactions, particularly with CYP3A4. While direct studies on this compound are limited, research on its close structural analog, N,N-didesmethyl diltiazem, provides critical insights into its inhibitory potential.

In vitro studies using human liver microsomes have demonstrated that the N-demethylated metabolites of diltiazem are potent inhibitors of CYP3A4. nih.gov Specifically, N,N-didesmethyl diltiazem was found to be a significantly more potent inhibitor of CYP3A4-mediated testosterone 6β-hydroxylation than the parent drug, diltiazem. nih.gov

Kinetic analyses have characterized N,N-didesmethyl diltiazem as a potent competitive inhibitor of CYP3A4. nih.gov The inhibitory potency of diltiazem and its N-desmethyl metabolites against CYP3A4 is summarized in the table below.

| Compound | IC50 (µM) for CYP3A4 Inhibition | Ki (µM) for CYP3A4 Inhibition |

| Diltiazem | 120 | - |

| N-desmethyl diltiazem | 11 | ~2 |

| N,N-didesmethyl diltiazem | 0.6 | ~0.1 |

| Data from a study evaluating the inhibition of CYP3A4-mediated testosterone 6β-hydroxylation in human liver microsomes. nih.gov |

Investigation of Enzyme Induction in Cultured Cells

The investigation of the potential for a compound to induce the expression of metabolic enzymes is a critical aspect of its in vitro characterization. This is often assessed using cultured cells, such as primary human hepatocytes or immortalized cell lines like HepaRG. synzeal.com Enzyme induction can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. youtube.com The primary mechanism of CYP induction involves the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.gov

Currently, there is a lack of specific in vitro studies investigating the enzyme induction potential of this compound or its close metabolites in cultured cells. Research has primarily focused on the parent drug, diltiazem. Studies on diltiazem have shown that it does not cause a significant induction of CYP3A4 mRNA or protein expression in human intestinal cells, despite being an inhibitor of the enzyme. nih.gov This suggests that diltiazem itself is not a significant inducer of its own major metabolizing enzyme.

While data on the induction potential of this compound is absent from the current scientific literature, the general approach for such an investigation would involve treating cultured human hepatocytes with various concentrations of the compound. The induction of specific CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, would then be measured at the mRNA level (using RT-PCR) and at the level of enzyme activity (using specific probe substrates). nih.gov

Impurity Profiling and Degradation Mechanism Research

Origins of Deacetyl-N,O-didemethyldiltiazem as a Process and Degradation Impurity

This compound can originate both as an impurity formed during the synthesis of diltiazem (B1670644) and as a product of its degradation.

The synthesis of diltiazem is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of byproducts and impurities. While specific details on the formation of this compound as a process impurity are not extensively documented in publicly available literature, its structure suggests potential pathways for its formation. The synthesis of diltiazem involves the formation of the benzothiazepine (B8601423) ring system and subsequent N-alkylation and O-acetylation. Incomplete reactions or side reactions at these stages could potentially lead to the formation of various impurities. For instance, if starting materials with demethylated or deacetylated precursors are present or if the reaction conditions are not stringently controlled, impurities such as this compound could be generated. Regulatory bodies require thorough impurity profiling to identify and control such process-related impurities to ensure the purity of the final API.

This compound is recognized as a metabolite of diltiazem, indicating its formation through degradation pathways within a biological matrix. drugbank.com The metabolic pathway suggests a sequential degradation process. Diltiazem can undergo N-demethylation to form N-monodesmethyl diltiazem, and it can also be deacetylated to form deacetyl diltiazem. drugbank.com Further metabolism of these primary metabolites can lead to the formation of this compound. Specifically, deacetyl N-monodesmethyl diltiazem can be further metabolized to deacetyl N,O-didesmethyl diltiazem. drugbank.com

In pharmaceutical formulations, the presence of moisture and certain excipients can facilitate the degradation of diltiazem. impactfactor.org Hydrolysis is a primary degradation pathway for diltiazem, leading to the formation of deacetyl diltiazem. impactfactor.orgmu-varna.bg This deacetylated intermediate could then potentially undergo demethylation, especially in the presence of other reactive species or under specific storage conditions, to form this compound.

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies are essential for identifying potential degradation products that could form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.

Diltiazem is known to be susceptible to hydrolysis, particularly under acidic and basic conditions. researchgate.net The primary hydrolytic degradation product is deacetyl diltiazem, formed by the cleavage of the acetyl group. mu-varna.bgresearchgate.net While studies have extensively reported the formation of deacetyl diltiazem, the direct formation of this compound under simple hydrolytic stress is not well-documented. However, it is plausible that the initial hydrolytic product, deacetyl diltiazem, could undergo further degradation, such as demethylation, under prolonged stress or in the presence of certain catalysts, to yield this compound.

Table 1: Known Hydrolytic Degradation Products of Diltiazem

| Degradation Product | Formation Condition |

| Deacetyl diltiazem | Acidic and basic hydrolysis |

This table is based on general findings and does not specifically imply the direct formation of this compound under these conditions.

Forced degradation studies of diltiazem under oxidative conditions, typically using hydrogen peroxide, have been reported to generate several degradation products. nih.gov One of the major degradation products identified under oxidative stress is diltiazem sulfoxide. While the direct formation of this compound under oxidative stress is not explicitly detailed in the available literature, it is possible that the complex reactions occurring during oxidative degradation could lead to its formation as a minor product. The degradation pathways under oxidative stress can be complex and may involve multiple reaction sites on the diltiazem molecule.

Table 2: Known Oxidative Degradation Products of Diltiazem

| Degradation Product | Formation Condition |

| Diltiazem sulfoxide | Treatment with hydrogen peroxide |

This table is based on general findings and does not specifically imply the direct formation of this compound under these conditions.

Photostability testing is a crucial part of forced degradation studies. When exposed to light, diltiazem can undergo degradation to form photoproducts. The main photoproduct of diltiazem has been identified as diltiazem-S-oxide. The literature on the photodegradation of diltiazem does not specifically mention the formation of this compound. The energy from light exposure primarily seems to affect the sulfur atom in the thiazepin ring, leading to oxidation.

Table 3: Known Photodegradation Products of Diltiazem

| Degradation Product | Formation Condition |

| Diltiazem-S-oxide | Exposure to UVA-UVB radiation |

This table is based on general findings and does not specifically imply the direct formation of this compound under these conditions.

Thermal Degradation Characteristics

The thermal stability of diltiazem and its metabolites is a critical consideration in the manufacturing and storage of the pharmaceutical product. This compound is a known degradation product, and its formation can be influenced by temperature. While specific kinetic studies on the isolated thermal degradation of this compound are not extensively detailed in publicly available literature, its formation as a result of thermal stress on diltiazem hydrochloride is a key aspect of impurity profiling.

Forced degradation studies, which are a cornerstone of pharmaceutical stability testing, involve subjecting the drug substance to various stress conditions, including elevated temperatures, to identify potential degradation products and elucidate degradation pathways. nih.govresearchgate.net In these studies, diltiazem has been shown to degrade under thermal stress. The degradation process of diltiazem can be complex, involving hydrolysis and demethylation. The formation of this compound under thermal conditions indicates a multi-step degradation pathway from the parent diltiazem molecule. This process likely involves both the deacetylation of the diltiazem molecule and the subsequent or concurrent demethylation at both the N- and O- positions.

The rate of formation of this compound is expected to increase with temperature, as is typical for most chemical degradation reactions. Studies on diltiazem hydrochloride have demonstrated that its degradation, which leads to the formation of various impurities, is accelerated at higher temperatures. impactfactor.org For instance, research on diltiazem formulations has shown an increase in the impurity profile when subjected to accelerated stability conditions, such as 40°C. impactfactor.org While specific quantitative data on the thermal degradation of this compound itself is sparse, its presence in thermally stressed diltiazem samples underscores the importance of temperature control during the manufacturing, shipping, and storage of diltiazem-containing products to minimize the formation of this and other related impurities.

Development of Stability-Indicating Analytical Methods

The detection and quantification of this compound as an impurity in diltiazem drug substance and product are accomplished through the development and validation of stability-indicating analytical methods. researchgate.netnih.gov These methods are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The primary technique employed for this purpose is High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode (RP-HPLC). nih.govresearchgate.net

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate, detect, and quantify any degradation products formed, thereby demonstrating the stability of the drug.

The development of such a method for diltiazem and its impurities, including this compound, typically involves the following steps:

Forced Degradation Studies: The diltiazem drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to intentionally generate degradation products. nih.govjapsonline.com This ensures that the analytical method can effectively separate the API from all potential impurities that may arise during the product's shelf life.

Chromatographic System and Conditions: A suitable HPLC column, mobile phase, flow rate, and detector wavelength are selected to achieve optimal separation of diltiazem from its known and unknown impurities. For diltiazem and its related substances, C18 or C8 columns are commonly used with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net

Method Validation: The developed method is then rigorously validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. japsonline.com

The following table provides an example of the types of chromatographic conditions that might be employed in a stability-indicating method for diltiazem, which would be capable of separating this compound.

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 or C8, various dimensions |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile) |

| Detection | UV spectrophotometry at a specific wavelength |

| Flow Rate | Typically around 1.0 mL/min |

Academic Approaches to Impurity Control Strategies

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, with significant attention from academic and regulatory bodies. The presence of impurities, such as this compound, can potentially impact the safety and efficacy of the drug. Academic approaches to impurity control are multifaceted and are often aimed at understanding and minimizing the formation of such impurities throughout the product lifecycle.

One key academic approach is the comprehensive investigation of the degradation pathways of the drug substance under various stress conditions. impactfactor.org By identifying the degradation products and understanding the mechanisms of their formation, strategies can be developed to prevent their occurrence. For instance, understanding that this compound is a product of hydrolysis and demethylation can lead to the implementation of manufacturing processes that minimize exposure to moisture and high temperatures. impactfactor.org

Another academic focus is the development of robust and sensitive analytical methodologies for the detection and quantification of impurities. researchgate.net This includes the use of advanced analytical techniques to characterize the structure of unknown impurities. The ability to accurately measure the levels of impurities like this compound is a prerequisite for effective control.

Furthermore, research into formulation development plays a significant role in impurity control. Academic studies often explore the impact of different excipients and formulation processes on the stability of the drug substance. For example, selecting excipients with low moisture content can help to minimize hydrolytic degradation. impactfactor.org The manufacturing process itself can also be optimized to reduce the formation of degradation products; for instance, by minimizing the duration of exposure to high temperatures during granulation and drying.

In essence, academic approaches to impurity control for compounds like this compound are centered on a deep scientific understanding of the drug substance's chemical properties and its behavior under various conditions. This knowledge is then applied to develop robust manufacturing processes and formulations that ensure the final product meets the required quality standards.

Reference Standard Development and Analytical Quality Assurance

Characterization and Certification of Deacetyl-N,O-didemethyldiltiazem Reference Standards

A reference standard is a highly purified compound used as a measurement standard. The certification of a this compound reference standard involves a comprehensive evaluation to confirm its identity and determine its purity with a high degree of confidence.

The purity of a this compound reference standard is not determined by a single method but through an orthogonal approach, using multiple analytical techniques to identify and quantify all potential impurities. The principle of mass balance is often employed, where the purity is calculated by subtracting the sum of all quantified impurities from 100%.

Key methodologies for purity assessment include:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of organic compounds. For a reference standard, an HPLC method with a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or a method capable of detecting all potential related substances (e.g., a gradient method with a low-wavelength UV detector) is used. The area percentage of the main peak relative to all other peaks provides an initial purity value.

Volatile Impurities: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is typically used to determine the content of residual solvents from the synthesis process.

Water Content: Karl Fischer titration is the standard method for the precise determination of water content in the material.

Non-Volatile Inorganic Impurities: The residue on ignition or sulfated ash test is performed to quantify the amount of inorganic impurities present.

Structural Confirmation and Identity: Spectroscopic techniques are essential for unequivocally confirming the chemical structure of the reference standard. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy for functional group analysis.

Table 1: Illustrative Purity Assessment Profile for a this compound Reference Standard (Note: The following data is representative and for illustrative purposes, as a specific Certificate of Analysis is not publicly available.)

| Analytical Test | Methodology | Illustrative Result |

|---|---|---|

| Chromatographic Purity | HPLC-UV (240 nm) | 99.8% |

| Water Content | Karl Fischer Titration | 0.1% |

| Residual Solvents | GC-HS/FID | <0.05% |

| Sulfated Ash | Gravimetry | <0.02% |

| Assigned Purity (Mass Balance) | 100% - (Water + Solvents + Ash) | 99.8% |

Metrological traceability ensures that the assigned purity value of the this compound reference standard is linked to a recognized national or international standard. This unbroken chain of comparisons, all having stated uncertainties, gives confidence in the measurement results. Traceability is established by using calibrated and qualified instrumentation and by validating the analytical methods used for characterization. For instance, the balance used for weighing is calibrated with weights traceable to a National Metrology Institute (NMI).

Application in Analytical Method Validation (AMV)

Once certified, the this compound reference standard is used to validate analytical methods intended for its quantification in routine quality control. The validation is performed according to International Council for Harmonisation (ICH) guidelines.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. For this compound, this includes the active pharmaceutical ingredient (Diltiazem), other related impurities, and degradation products. Specificity is typically demonstrated by:

Resolution: Showing baseline separation between the this compound peak and all other potential peaks in a chromatogram.

Forced Degradation Studies: The bulk drug is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The analytical method must be able to resolve the this compound peak from any degradants formed.

Peak Purity Analysis: Using a Photodiode Array (PDA) detector to confirm that the analyte peak is spectrally homogeneous.

These parameters establish the quantitative performance of the method.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of the this compound reference standard are prepared and analyzed. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy: Accuracy is determined by recovery studies, where a known amount of the this compound reference standard is added to a sample matrix (e.g., a placebo formulation), and the percentage of the analyte recovered by the method is calculated.

Precision: Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). It is expressed as the Relative Standard Deviation (RSD) of a series of measurements.

Table 2: Illustrative Summary of Linearity, Accuracy, and Precision Data (Note: The following data is representative and for illustrative purposes.)

| Parameter | Acceptance Criteria | Illustrative Finding |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.998 | 0.9995 |

| Range | Defined by Linearity | 0.5 µg/mL - 15 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, RSD) | ≤ 2.0% | 1.2% |

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are critical for methods designed to control impurities at very low levels. They are often determined based on either the signal-to-noise ratio of the analytical instrument (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Illustrative LOD and LOQ Values (Note: The following data is representative and for illustrative purposes.)

| Parameter | Method of Determination | Illustrative Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.5 µg/mL |

Integration into Pharmaceutical Quality Control and Research Workflows

Use in Routine Analytical Testing

In the routine analytical testing of diltiazem (B1670644) formulations, reference standards for known metabolites and impurities, including this compound, are indispensable. These standards are primarily utilized in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the presence of this specific metabolite in the drug product.

The primary applications in routine testing include:

Impurity Profiling: this compound is monitored as a potential impurity in diltiazem drug substances and drug products. Its presence and quantity can be indicative of degradation or metabolic conversion, and thus must be controlled within specified limits set by regulatory authorities.

Stability Studies: During stability testing of diltiazem products, the formation of this compound is monitored over time under various environmental conditions (e.g., temperature, humidity, light). This helps to establish the shelf-life and appropriate storage conditions for the drug product.

Quality Control of Raw Materials: The reference standard can be used to screen incoming raw materials of diltiazem for the presence of this metabolite, ensuring the quality of the active pharmaceutical ingredient (API) before it is used in manufacturing.

The analytical methods employed are designed to be specific and sensitive enough to detect and quantify trace amounts of this compound in the presence of the much larger quantities of the parent drug, diltiazem.

| Parameter | Typical Method | Purpose |

| Identification | HPLC with UV or MS detection | To confirm the presence of this compound based on retention time and/or mass-to-charge ratio compared to the reference standard. |

| Quantification | HPLC with UV detection | To determine the exact amount of this compound present in a sample, ensuring it does not exceed the established limits. |

| Method Validation | Use of reference standard | To validate the analytical method for accuracy, precision, linearity, and specificity for the detection of this compound. |

Role in Dissolution and Assay Methodologies

Dissolution testing is a critical quality control test for solid oral dosage forms, as it provides information on the rate at which the drug substance is released from the drug product. While the primary focus of dissolution testing for diltiazem products is the release of the parent drug, the analytical methods used in conjunction with dissolution can also be employed to monitor related substances, including this compound.

The role of the this compound reference standard in these methodologies includes:

Method Specificity: In the development and validation of dissolution methods for diltiazem, the reference standard for this compound is used to ensure that the analytical method can distinguish between the parent drug and this metabolite. This is crucial to prevent interference that could lead to inaccurate measurements of drug release.

Forced Degradation Studies: During the development of assay and dissolution methods, forced degradation studies are conducted on diltiazem to produce its potential degradation products, which would include this compound. The reference standard is then used to positively identify this metabolite in the degraded samples and to assess the stability-indicating properties of the analytical method.

Assay of Drug Substance and Product: In the assay to determine the potency of diltiazem, the analytical method must be able to separate and quantify the active ingredient from any impurities or metabolites. The reference standard for this compound allows for the validation of the assay's specificity.

The United States Pharmacopeia (USP) provides detailed methodologies for the dissolution and assay of Diltiazem Hydrochloride Extended-Release Capsules, which often involve HPLC with UV detection. uspnf.comuspnf.com These methods are designed to be robust and specific, and the principles underlying them are applicable to the monitoring of related compounds like this compound.

| Test | Apparatus | Medium | Analytical Method | Relevance of this compound Reference Standard |

| Dissolution | USP Apparatus 1 (Basket) or 2 (Paddle) | Various, including water, 0.1 N HCl, and phosphate (B84403) buffers (e.g., pH 6.8) scielo.brresearchgate.net | HPLC with UV detection (e.g., at 237 nm or 240 nm) scielo.brresearchgate.net | Ensures method specificity and allows for monitoring of the metabolite if required. |

| Assay | - | - | HPLC with UV detection | Validates the specificity of the method to accurately quantify diltiazem in the presence of the metabolite. |

Q & A

Q. What analytical methods are recommended for quantifying Deacetyl-N,O-didemethyldiltiazem in biological matrices?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a validated method for diltiazem metabolites employs a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 25:75 v/v), and detection at 237 nm. Method validation includes linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) . Mass spectrometry (LC-MS/MS) is preferred for higher sensitivity in pharmacokinetic studies, particularly to distinguish between structurally similar metabolites like deacetyldiltiazem and N-demethyldiltiazem .

Q. What are the primary metabolic pathways of diltiazem, and how does this compound fit into this framework?

Diltiazem undergoes three major metabolic routes: N-demethylation (CYP3A4), O-demethylation (CYP2D6), and deacetylation (carboxylesterases). This compound is a secondary metabolite formed via sequential deacetylation and demethylation. In vitro studies using rat liver microsomes (RLMs) indicate that carboxylesterase CES2A is the primary enzyme responsible for deacetylation, contributing >80% of total activity .

Q. What synthetic strategies are employed to produce this compound for reference standards?

Synthesis typically starts with diltiazem hydrochloride, which undergoes selective enzymatic deacetylation using porcine liver esterase or recombinant CES2A. Subsequent demethylation steps use cytochrome P450 isoforms (e.g., CYP3A4) under controlled pH (7.4) and temperature (37°C). Purity is confirmed via NMR (¹H/¹³C) and HPLC-UV, with isotopic labeling (e.g., deuterium at methyl groups) for tracer studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported contributions of carboxylesterase isoforms to diltiazem metabolism?

Compensatory mechanisms in knockout (KO) rat models complicate data interpretation. For example, CES2A-KO rats retain ~30% deacetylase activity due to upregulated CES1D/E/F isoforms. To isolate enzyme-specific contributions, use isoform-selective inhibitors (e.g., benzil for CES1, loperamide for CES2A) in RLMs. Activity assays should normalize for protein concentration and use negative controls (heat-inactivated enzymes) .

Q. What experimental designs are optimal for studying the pharmacokinetic interplay between this compound and parent diltiazem?

A crossover study in Sprague-Dawley rats (n=6/group) with intravenous (IV) and oral administration routes is recommended. Plasma samples collected at 0, 0.5, 1, 2, 4, 8, and 12 hours post-dose are analyzed via LC-MS/MS. Non-compartmental analysis calculates AUC, Cmax, and t½. To assess enzyme saturation, include escalating doses (1–10 mg/kg). Statistical significance (p<0.05) is determined via ANOVA with Tukey’s post hoc test .

Q. What challenges arise in validating analytical methods for this compound, and how are they addressed?

Key challenges include metabolite instability in plasma and matrix effects. Stability is improved using EDTA as an anticoagulant and immediate freezing (-80°C). For LC-MS/MS, matrix effects are mitigated via post-column infusion of deuterated internal standards (e.g., d4-deacetyldiltiazem). Method robustness is tested across column batches (3 different lots) and HPLC systems (e.g., Agilent vs. Waters) .

Q. How can enzyme specificity be confirmed when studying CES2A’s role in this compound formation?

Recombinant CES2A (rCES2A) expressed in HEK293 cells is incubated with diltiazem (10 µM) and NADPH (for CYP-mediated steps). Activity is compared to wild-type and CES2A-KO RLMs. Specificity is confirmed via siRNA silencing of CES2A in primary hepatocytes, which reduces deacetylation by >70%. Kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots .

Data Contradiction Analysis

Q. Why do some studies report negligible CES2A activity in human liver, while others identify it as critical for diltiazem deacetylation?

Species differences are a key factor: CES2A is dominant in rats but less active in humans, where CES1 isoforms play a larger role. Inter-individual variability in human CES2A expression (due to polymorphisms like CES2A*2) further complicates cross-species extrapolation. Researchers should validate findings in human hepatocytes and adjust for genetic background .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products